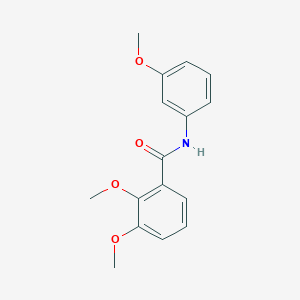![molecular formula C13H14N2O3 B5823676 4-[(dimethylamino)methylene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5823676.png)
4-[(dimethylamino)methylene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(Dimethylamino)methylene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains an oxazole ring and a dimethylamino group, which makes it a useful compound for various biological and chemical studies.
作用机制
The mechanism of action of 4-[(dimethylamino)methylene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one involves the inhibition of enzymes through the formation of covalent bonds with the active site of the enzyme. The compound contains a reactive methylene group that can form a covalent bond with the nucleophilic residues of the enzyme's active site, leading to irreversible inhibition. The inhibition of enzymes such as acetylcholinesterase and monoamine oxidase can lead to an increase in the levels of neurotransmitters such as acetylcholine and dopamine, resulting in therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[(dimethylamino)methylene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one depend on the specific enzyme that it inhibits. The inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine, which can improve cognitive function and memory. The inhibition of monoamine oxidase can lead to an increase in the levels of dopamine and other neurotransmitters, which can improve mood and alleviate symptoms of depression. The compound has also been found to exhibit anti-inflammatory and antioxidant properties, which can have beneficial effects on various physiological processes.
实验室实验的优点和局限性
One of the main advantages of using 4-[(dimethylamino)methylene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one in lab experiments is its potent inhibitory activity against various enzymes. This makes it a useful compound for studying the mechanisms of enzyme inhibition and for developing new enzyme inhibitors. The compound is also relatively easy to synthesize and has been optimized for high yields. However, one of the limitations of using the compound is its potential toxicity, which can limit its use in certain experiments. It is important to use appropriate safety measures when handling the compound to minimize the risk of exposure.
未来方向
There are several future directions for the study of 4-[(dimethylamino)methylene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one. One direction is the development of new enzyme inhibitors based on the compound's structure. The compound can serve as a lead compound for the development of new inhibitors with improved potency and selectivity. Another direction is the study of the compound's potential use as a fluorescent probe for the detection of metal ions. The compound's fluorescence properties can be further optimized for specific metal ion detection. Finally, the compound's potential use as a photosensitizer for photodynamic therapy can be further explored, and its efficacy can be compared to other photosensitizers currently in use.
Conclusion
In conclusion, 4-[(dimethylamino)methylene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one is a useful compound with potential applications in various scientific fields. Its potent inhibitory activity against various enzymes, anti-inflammatory and antioxidant properties, and fluorescence properties make it a versatile compound for various studies. The compound's synthesis method is relatively simple, and its structure can serve as a lead compound for the development of new enzyme inhibitors. Further studies are needed to fully explore the compound's potential applications and to optimize its properties for specific uses.
合成方法
The synthesis of 4-[(dimethylamino)methylene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one involves the reaction between 4-methoxybenzaldehyde and dimethylformamide dimethyl acetal in the presence of a catalyst such as p-toluenesulfonic acid. The reaction results in the formation of an intermediate product, which is further reacted with 2-bromoacetophenone in the presence of a base such as potassium carbonate to yield the final product. The synthesis method is relatively simple and has been optimized for high yields.
科学研究应用
4-[(Dimethylamino)methylene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one has been used in various scientific research applications, including medicinal chemistry, biochemistry, and chemical biology. It has been found to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase A and B. These enzymes are involved in various physiological processes, and their inhibition can lead to therapeutic effects. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
属性
IUPAC Name |
(4Z)-4-(dimethylaminomethylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-15(2)8-11-13(16)18-12(14-11)9-4-6-10(17-3)7-5-9/h4-8H,1-3H3/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSSSQNNRVVVLC-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=O)OC(=N1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/C(=O)OC(=N1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(1-azepanylcarbonyl)phenyl]-2-furamide](/img/structure/B5823604.png)


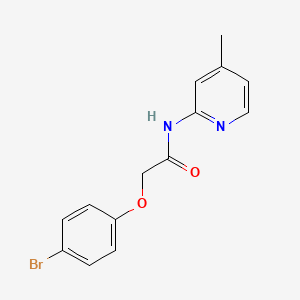


![3-methyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5823646.png)
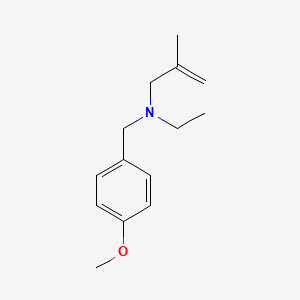
![N-[4-(butyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5823662.png)

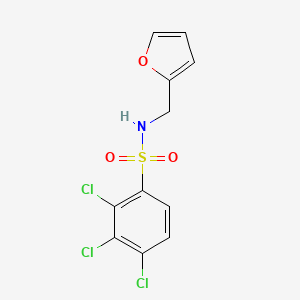
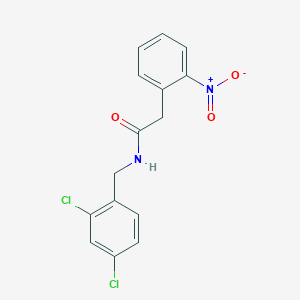
![4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5823685.png)
